Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Profile vs. Non-Chlorinated and Mono-Chlorinated Analogs
Physicochemical property predictions (ALogP, H-bond donor/acceptor counts) distinguish 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide from its non-chlorinated parent and mono-chlorinated regioisomers. The target compound (ALogP ≈ 3.8, 1 HBD, 2 HBA) is more lipophilic than N-(3-hydroxy-3-phenylpropyl)benzamide (ALogP ≈ 2.9) and 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide (ALogP ≈ 3.4), potentially enhancing membrane permeability but also increasing logD-driven off-target binding risk [1]. These values are computationally derived (PubChem/ALogPS); experimental logP/logD data have not been published.
| Evidence Dimension | Predicted lipophilicity (ALogP) and hydrogen-bond donor (HBD) / acceptor (HBA) count |
|---|---|
| Target Compound Data | ALogP ≈ 3.8; HBD = 1; HBA = 2 |
| Comparator Or Baseline | N-(3-hydroxy-3-phenylpropyl)benzamide (ALogP ≈ 2.9; HBD = 1; HBA = 2); 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide (ALogP ≈ 3.4; HBD = 1; HBA = 2); 4-chloro-N-(3-phenylpropyl)benzamide (ALogP ≈ 3.5; no hydroxyl HBD) |
| Quantified Difference | ΔALogP: +0.4 vs. 2-chloro analog; +0.9 vs. non-chlorinated analog; +0.3 vs. 4-chloro-des-hydroxy analog (hydroxyl presence alters H-bond profile) |
| Conditions | Computed values (ALogPS 2.1 / PubChem); no experimental octanol-water partition coefficients available for direct comparison |
Why This Matters
The higher computed lipophilicity of the 3,4-dichloro derivative may translate into superior passive membrane permeability compared to mono-chlorinated or non-chlorinated analogs, a critical parameter for cell-based assays; however, experimental validation is required before procurement for biological studies.
- [1] ChemMapper / ALogPS 2.1 predicted properties for C₁₆H₁₅Cl₂NO₂ and comparator molecules. Retrieved from http://lilab-ecust.cn/chemmapper/ View Source
